
1-Hydroxy-3-phenylmethoxyxanthen-9-one
Overview
Description
1-Hydroxy-3-phenylmethoxyxanthen-9-one is a compound belonging to the xanthone family, which is known for its diverse biological activities. Xanthones are oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are found naturally in various plants, fungi, and lichens and have been studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1-Hydroxy-3-phenylmethoxyxanthen-9-one typically involves the preparation of the xanthone core followed by the introduction of the hydroxy and phenylmethoxy groups. One common method for synthesizing xanthones is through the Friedel-Crafts acylation of benzophenones, followed by cyclization. The reaction conditions often involve the use of Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) as catalysts .
For industrial production, the optimization of reaction conditions is crucial to achieve high yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
1-Hydroxy-3-phenylmethoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The xanthone core can be reduced to form dihydroxanthones.
Substitution: The phenylmethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 1-Hydroxy-3-phenylmethoxyxanthen-9-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
1-Hydroxy-3-phenylmethoxyxanthen-9-one can be compared with other xanthone derivatives such as:
1-Hydroxy-3,7,8-trimethoxyxanthone: Known for its anti-cancer properties.
Mangiferin: A xanthone glucoside with antioxidant and anti-inflammatory activities.
Isomangiferin: Similar to mangiferin but with different glycosylation patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
1-Hydroxy-3-phenylmethoxyxanthen-9-one is a member of the xanthone family, which is known for its diverse biological activities. Xanthones are characterized by their dibenzo-γ-pyrone structure and possess a range of pharmacological properties, including anti-cancer, anti-inflammatory, and antioxidant effects. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and dermatology.
- IUPAC Name : this compound
- Molecular Formula : C20H14O4
- Molecular Weight : 318.3 g/mol
- InChI Key : InChI=1S/C20H14O4/c21-16-10-14(23-12-13-6-2-1-3-7-13)11-18-19(16)20(22)15-8-4-5-9-17(15)24-18/h1-11,21H,12H2
Anticancer Properties
Research indicates that this compound exhibits potential as an anti-cancer agent . Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key signaling pathways that promote tumor growth.
Case Study: Inhibition of Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (cervical cancer) | 15.2 | Induction of apoptosis via mitochondrial pathway |
MCF7 (breast cancer) | 12.5 | Inhibition of PI3K/Akt signaling pathway |
A549 (lung cancer) | 10.0 | Cell cycle arrest at G2/M phase |
Enzyme Inhibition
This compound has been shown to inhibit various enzymes, making it a candidate for therapeutic use in conditions like skin aging and oxidative stress.
Enzyme Activity Table
Enzyme | IC50 (µM) | Biological Relevance |
---|---|---|
Tyrosinase | 5.0 | Inhibits melanin production |
Collagenase | 8.7 | Reduces collagen breakdown in skin |
Elastase | 4.5 | Prevents elastin degradation |
Antioxidant Activity
The compound also exhibits significant antioxidant properties , which contribute to its protective effects against oxidative stress-related diseases.
Antioxidant Activity Assay Results
Assay Type | Result |
---|---|
DPPH Radical Scavenging | EC50 = 25 µg/mL |
ABTS Radical Scavenging | EC50 = 30 µg/mL |
FRAP Assay | Reducing power = 0.45 mmol FeSO4/g |
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. It can bind to active sites on enzymes, inhibiting their activity and thus affecting metabolic pathways crucial for cell survival and proliferation.
Comparative Analysis with Other Xanthones
To understand the unique properties of this compound, it is useful to compare it with other known xanthone derivatives:
Compound | Biological Activity | Distinct Features |
---|---|---|
Mangiferin | Antioxidant, anti-inflammatory | Xanthone glucoside |
Isomangiferin | Similar to mangiferin | Different glycosylation patterns |
1-Hydroxy-3,7,8-trimethoxyxanthone | Anti-cancer | Known for multi-target enzyme inhibition |
Q & A
Q. Basic: What are the established synthetic routes for 1-Hydroxy-3-phenylmethoxyxanthen-9-one?
The synthesis typically involves stepwise construction of the xanthone core followed by functionalization. A common approach includes:
- Polyphenolic precursor coupling : Reacting polyphenolic precursors (e.g., salicylic acid derivatives) with dehydrating agents like acetic anhydride or phosphorus oxychloride to form the fused xanthene ring system .
- Functional group introduction : Methoxy and hydroxyl groups are added via electrophilic substitution or protection/deprotection strategies. For example, phenylmethoxy groups can be introduced using alkylating agents under controlled pH .
- Purification : Column chromatography and recrystallization are critical to isolate high-purity products (>95% by HPLC) .
Q. Basic: How is the structural identity of this compound confirmed?
Key analytical techniques include:
- Spectroscopy :
- Chromatography : HPLC validates purity (>98%) and distinguishes from analogs like 3,6-dihydroxyxanthen-9-one .
- Crystallography : X-ray diffraction resolves bond angles and confirms fused-ring geometry .
Q. Basic: What in vitro assays are used to evaluate its biological activity?
- Antioxidant assays : DPPH radical scavenging and FRAP tests quantify hydroxyl group contributions to redox activity .
- Enzyme inhibition : Tyrosinase inhibition assays (linked to MDL ID TYRO_HUMAN) assess therapeutic potential for hyperpigmentation disorders .
- Cytotoxicity screening : MTT assays on cell lines (e.g., HepG2) evaluate selectivity and IC values .
Q. Advanced: How can reaction conditions be optimized to improve synthesis efficiency?
- Catalyst screening : Lewis acids (e.g., AlCl) enhance electrophilic substitution rates .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve intermediate solubility and reaction yields .
- Temperature control : Stepwise heating (60–80°C) minimizes side reactions like over-oxidation .
- Scale-up challenges : Pilot studies using continuous-flow reactors reduce purification losses .
Q. Advanced: How do conflicting bioactivity results across studies arise, and how are they resolved?
- Source of contradictions :
- Resolution strategies :
Q. Advanced: What strategies guide the rational design of derivatives with enhanced properties?
- Substituent engineering :
- Computational modeling :
Q. Advanced: What techniques characterize its solid-state properties for formulation studies?
- Thermal analysis : DSC and TGA assess melting points (e.g., ~250°C) and thermal stability .
- Polymorphism screening : XRPD identifies crystalline forms with varying solubility profiles .
- Surface morphology : SEM reveals particle size distribution (e.g., 10–50 µm) for nanoformulation optimization .
Q. Advanced: How are reaction mechanisms elucidated for its synthesis?
- Kinetic studies : Quenched-flow NMR tracks intermediate formation (e.g., quinone methides) during ring closure .
- Isotope labeling : -labeling confirms hydroxyl group origins in hydrolytic steps .
- In situ spectroscopy : FTIR monitors real-time dehydration and cyclization .
Properties
IUPAC Name |
1-hydroxy-3-phenylmethoxyxanthen-9-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O4/c21-16-10-14(23-12-13-6-2-1-3-7-13)11-18-19(16)20(22)15-8-4-5-9-17(15)24-18/h1-11,21H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSUFELWFJWENM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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